molecular formula C31H48O3 B13915865 (3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one

(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one

Cat. No.: B13915865
M. Wt: 468.7 g/mol
InChI Key: QNIOIQFWRJSVOW-REZOKSADSA-N
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Description

The compound "(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one" is a steroidal lactone derivative characterized by:

  • Core structure: A cyclopenta[a]phenanthrene backbone, common in triterpenoids and steroids.
  • Substituents: A 3-hydroxy group on the cyclopenta[a]phenanthrene core. Four methyl groups at positions 4, 4, 10, 13, and 12. A lactone ring (oxolan-2-one) at position 17, substituted with a 3-methylbut-2-en-2-yl (prenyl) group.

Properties

Molecular Formula

C31H48O3

Molecular Weight

468.7 g/mol

IUPAC Name

(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one

InChI

InChI=1S/C31H48O3/c1-18(2)19(3)24-17-20(27(33)34-24)21-11-15-31(8)23-9-10-25-28(4,5)26(32)13-14-29(25,6)22(23)12-16-30(21,31)7/h20-21,24-26,32H,9-17H2,1-8H3/t20-,21+,24+,25-,26-,29+,30+,31-/m0/s1

InChI Key

QNIOIQFWRJSVOW-REZOKSADSA-N

Isomeric SMILES

CC(=C(C)[C@H]1C[C@H](C(=O)O1)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C

Canonical SMILES

CC(=C(C)C1CC(C(=O)O1)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C)C

Origin of Product

United States

Preparation Methods

Extraction from Natural Sources

The primary and most common approach to obtaining this compound or closely related analogs (e.g., inotodiol) is via extraction from natural sources, particularly medicinal fungi such as Inonotus obliquus (Chaga mushroom):

  • Raw material: Dried fruiting bodies or mycelia of Inonotus obliquus.
  • Extraction solvents: Organic solvents such as ethanol, methanol, or mixtures with water.
  • Procedure:
    • Powdered mushroom material is subjected to solvent extraction under reflux or ultrasonic conditions.
    • The extract is concentrated and subjected to chromatographic purification (e.g., silica gel column chromatography, preparative HPLC) to isolate the pure compound.
  • Yields: Typically low to moderate due to the complexity and low abundance of the compound in natural matrices.

This method is well-documented and widely used for isolating triterpenoids with similar structures and bioactivities.

Semi-Synthetic and Synthetic Routes

Given the complexity of the molecule, total chemical synthesis is challenging. However, semi-synthetic approaches starting from abundant natural lanostane-type triterpenoids have been explored:

  • Starting materials: Lanosterol or other lanostane derivatives with similar core structures.
  • Key steps:
    • Selective oxidation of methyl groups or hydroxylation at specific positions (e.g., C3 hydroxyl introduction).
    • Formation of the lactone ring (oxolan-2-one) through intramolecular esterification or lactonization.
    • Introduction of the 3-methylbut-2-en-2-yl side chain via alkylation or coupling reactions.
  • Reagents and conditions:
    • Oxidizing agents such as IBX (o-iodoxybenzoic acid) for selective oxidation.
    • Protecting groups to mask sensitive hydroxyl groups during multi-step synthesis.
    • Use of inert atmosphere (nitrogen or argon) to prevent oxidation or degradation.
  • Purification: Chromatographic techniques and recrystallization to achieve >95% purity confirmed by NMR and HRMS.

Biotransformation and Fermentation Methods

Recent advances have leveraged microbial fermentation and biotransformation to convert precursor triterpenoids into the target compound:

  • Microbial strains: Specific fungi or bacteria capable of hydroxylation and oxidation of lanostane precursors.
  • Substrate: Pachymic acid or dehydropachymic acid, which are structurally related triterpenoids.
  • Process:
    • Solid-state or submerged fermentation using substrates such as sweet potato cubes mixed with water.
    • Incubation under controlled temperature and humidity for days to weeks.
    • Microbial enzymes catalyze the conversion to hydroxylated and lactonized products.
  • Advantages: Mild conditions, regio- and stereoselective transformations, and environmentally friendly processes.
  • Limitations: Scale-up challenges and variable yields depending on strain and conditions.

Comparative Summary of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Purity Achieved Key Notes
Natural Extraction Direct from natural source; established method Low yield; complex purification Low to moderate >98% after purification Requires large biomass
Semi-Synthesis Enables structural modifications; controlled Multi-step; requires specialized reagents Moderate >95% Needs protecting groups and inert atmosphere
Biotransformation Environmentally friendly; selective Strain-dependent; longer processing time Variable High (after purification) Emerging technique with potential

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, DEPT, HSQC, HMBC, COSY, and NOESY used for detailed structural and stereochemical elucidation.
  • Mass Spectrometry (MS): High-resolution electrospray ionization MS confirms molecular weight and formula.
  • Chromatography: HPLC and preparative silica gel chromatography for purification and purity assessment.
  • Spectroscopic Data: UV-Vis and IR spectroscopy may support functional group identification.

Research Findings and Notes

  • The compound exhibits low water solubility, impacting bioavailability, which is a consideration for formulation development.
  • Structural analogs, such as inotodiol, have demonstrated significant biological activities including anticancer effects, suggesting the importance of the hydroxyl and methyl substitutions on the lanostane skeleton.
  • Formulation strategies like microemulsions have been developed to enhance solubility and delivery.
  • Stability studies indicate the need for storage under dry, dark, and low-temperature conditions to maintain compound integrity over years.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural features of the target compound and related molecules:

Compound ID/Reference Core Structure Key Substituents/Functional Groups Biological Notes (if available)
Target Compound Cyclopenta[a]phenanthrene 3-hydroxy, 4,4,10,13,14-pentamethyl, 17-linked oxolan-2-one with prenyl group Not explicitly stated
Compound 3 Cyclopenta[a]phenanthrene 3-acetoxy, 4,4,10,13,14-pentamethyl, 17-linked pentanoate ester Purity confirmed via NMR and TLC
Lithocholic Acid Derivatives (7, 8, 9) Cyclopenta[a]phenanthrene Variants: 3-hydroxy, 3-oxo, and 4,4,10,13-tetramethyl groups; pentanoate ester at position 17 Synthetic derivatives; purity >95% (NMR)
27-Nor-5β-Cholestane Cyclopenta[a]phenanthrene 3α,7α,12α,24α,25ξ,26-hexol; long hydroxylated side chain No activity data provided
NIST Compound Cyclopenta[a]phenanthrene 3-methoxy, 17-linked ethyl/methyl-heptanyl side chain Structural data from NIST database
Cheméo Compound Cyclopenta[a]phenanthrene 3-methoxy, 17-linked dimethylheptanyl side chain Supplier information only
WX116161 Cyclopenta[a]phenanthrene 3-hydroxy, 3,13-dimethyl; ketone at position 17 Commercial availability noted
Cholesteryl Decanoate Cyclopenta[a]phenanthrene 3β-hydroxy, 17-linked decanoate ester Ester derivative; supplier data
Key Observations:
  • Core Similarity: All compounds share the cyclopenta[a]phenanthrene backbone, indicating a common triterpenoid/steroidal origin.
  • Functional Group Variability: The target compound’s lactone ring and prenyl group are unique compared to esters (e.g., pentanoate in , decanoate in ) or hydroxylated side chains (e.g., ). Methylation patterns differ significantly: the target compound has five methyl groups, while others (e.g., ) have fewer.
  • Stereochemistry : Stereochemical configurations (e.g., 3S,5R in the target vs. 3α,5β in ) may influence receptor binding or metabolic stability .

Implications of Structural Differences on Properties

Solubility and Bioavailability :

  • The lactone ring in the target compound may enhance solubility compared to esters (e.g., ) due to its polar carbonyl group. However, the prenyl group could counterbalance this by increasing lipophilicity .
  • Hydroxylated derivatives (e.g., ) are likely more water-soluble but prone to glucuronidation in vivo.

For example, minor changes (e.g., acetoxy vs. hydroxy groups) can drastically alter interactions with biological targets . The prenyl group in the target compound may confer unique membrane permeability or protein-binding properties compared to methyl or ethyl side chains in .

Synthetic Accessibility :

  • Compounds with complex stereochemistry (e.g., target compound, ) require precise synthetic protocols, as seen in the multi-step synthesis of lithocholic acid derivatives .

Challenges in Predictive Modeling

  • Chemical Similarity vs. Biological Response: As noted in and , chemical similarity metrics (e.g., Tanimoto coefficients) may fail to predict bioactivity due to "activity cliffs" or incomplete datasets .
  • Regulatory Effects : Even structurally similar compounds (e.g., varying methyl/hydroxy groups) can exhibit divergent regulatory profiles, as seen in metabolic network studies .

Biological Activity

The compound (3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing literature and research findings.

Molecular Formula

The molecular formula for this compound is C30H50O3C_{30}H_{50}O_3, indicating a structure rich in carbon and hydrophobic characteristics typical of steroid-like compounds.

Structural Features

The compound features multiple chiral centers and a unique oxolanone ring structure. Its stereochemistry plays a crucial role in its biological interactions.

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Effects : Compounds with structural similarities have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Hormonal Modulation : Given its steroid-like structure, it may interact with hormone receptors, influencing metabolic processes.

The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • NF-kB Pathway Inhibition : Similar compounds have been shown to inhibit NF-kB signaling, leading to reduced inflammation.
  • Modulation of MAPK Pathways : Research indicates that certain derivatives may affect MAPK pathways involved in cell proliferation and survival.

Study 1: Anti-inflammatory Effects

A study published in Molecular Medicine highlighted the anti-inflammatory effects of related compounds in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers following treatment with the compound.

ParameterControl GroupTreatment Group
Joint Swelling (mm)15 ± 38 ± 2
TNF-α Levels (pg/mL)200 ± 5080 ± 20

Study 2: Antioxidant Activity

In another study focusing on oxidative stress models, the compound demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid.

TreatmentDPPH Scavenging Activity (%)
Ascorbic Acid85
Compound78

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